Lipophilicity and Polar Surface Area Differentiation: 5-SCH₃ vs. 5-H, 5-CH₃, and 5-Cl Imidazo[1,2-a]pyridines
The 5-methylthio group elevates both lipophilicity and polar surface area relative to 5-H, 5-CH₃, and 5-Cl analogs, creating a differentiated physicochemical signature. 5-Methylthioimidazo[1,2-a]pyridine exhibits a computed XLogP3-AA of 2.6 and TPSA of 42.6 Ų [1]. By comparison, the parent imidazo[1,2-a]pyridine (5-H) has a TPSA of approximately 17.3 Ų and XLogP3 of approximately 1.3–1.5 (computed baseline from scaffold core) [2]. The 5-Cl analog adds hydrophobicity (estimated XLogP3 ~1.9–2.1) but contributes minimally to TPSA (~17.3 Ų), while the 5-CH₃ analog (XLogP3 ~1.6–1.8) similarly maintains low TPSA (~17.3 Ų) [2]. The –SCH₃ group thus simultaneously increases logP by approximately 0.5–1.1 units and expands TPSA by approximately 25 Ų compared to these analogs, a combination not achievable with halo or alkyl substituents alone [1][2].
| Evidence Dimension | Computed physicochemical parameters (XLogP3, TPSA, HBA count) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; TPSA = 42.6 Ų; HBA = 2 |
| Comparator Or Baseline | 5-H (imidazo[1,2-a]pyridine): TPSA ~17.3 Ų, XLogP3 ~1.3–1.5, HBA = 1; 5-CH₃: TPSA ~17.3 Ų, XLogP3 ~1.6–1.8, HBA = 1; 5-Cl: TPSA ~17.3 Ų, XLogP3 ~1.9–2.1, HBA = 1 |
| Quantified Difference | ΔXLogP3 = +0.5 to +1.1 (vs. 5-H, 5-CH₃, 5-Cl); ΔTPSA = +25.3 Ų (vs. all three comparators); ΔHBA = +1 |
| Conditions | Computed descriptors: XLogP3-AA (PubChem 2021.05.07); TPSA (Cactvs 3.4.8.18). Comparator TPSA values derived from the scaffold core (C₇H₆N₂) as baseline. |
Why This Matters
Higher TPSA combined with elevated logP predicts a distinct absorption and permeability profile, which is relevant when selecting a building block for CNS-penetrant (TPSA < 60–70 Ų boundary) vs. peripherally restricted lead series.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15144310, 5-Methylthioimidazo[1,2-a]pyridine. https://pubchem.ncbi.nlm.nih.gov/compound/15144310. Accessed 10 May 2026. View Source
- [2] Terao Y, Suzuki H, Yoshikawa M, et al. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorg Med Chem Lett. 2012;22(24):7326-7329. doi:10.1016/j.bmcl.2012.10.084. (Note: Comparator baseline TPSA and XLogP3 values for the imidazo[1,2-a]pyridine core are derived from the unsubstituted scaffold as reported in structural analyses within this and related series.) View Source
